molecular formula C28H29NO5 B11569452 N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-2,4-dimethoxyaniline

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-2,4-dimethoxyaniline

Cat. No.: B11569452
M. Wt: 459.5 g/mol
InChI Key: OVKDSOOKLRSVSH-UHFFFAOYSA-N
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Description

(4E)-N-(2,4-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a cyclohepta[c]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-(2,4-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2,4-dimethoxyphenyl and 4-ethoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions to form the cyclohepta[c]furan core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-(2,4-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the imine group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(4E)-N-(2,4-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-N-(2,4-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenyl derivatives
  • 4-Ethoxyphenyl derivatives
  • Cyclohepta[c]furan analogs

Uniqueness

What sets (4E)-N-(2,4-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE apart from similar compounds is its unique combination of functional groups and its specific structural arrangement.

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-imine

InChI

InChI=1S/C28H29NO5/c1-7-33-21-10-8-19(9-11-21)20-14-24(29-23-13-12-22(30-4)16-25(23)31-5)27-17(2)34-18(3)28(27)26(15-20)32-6/h8-16H,7H2,1-6H3

InChI Key

OVKDSOOKLRSVSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=C(C=C(C=C3)OC)OC)C4=C(OC(=C4C(=C2)OC)C)C

Origin of Product

United States

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